

Comparison of responder rates to Stiripentol in different pediatric epilepsy populations

Author: BenchChem Technical Support Team. Date: December 2025



Stiripentol in Pediatric Epilepsy: A Comparative Analysis of Responder Rates

Stiripentol, an antiepileptic drug, has demonstrated significant efficacy in treating seizures associated with specific pediatric epilepsy syndromes. This guide provides a comparative analysis of responder rates to **Stiripentol** across different pediatric epilepsy populations, supported by data from clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of **Stiripentol**'s performance.

Efficacy of Stiripentol Across Various Pediatric Epilepsy Syndromes

Stiripentol has been most extensively studied and has shown the most pronounced effect in patients with Dravet syndrome. However, its efficacy has also been evaluated in other challenging-to-treat pediatric epilepsies, including partial epilepsies and Lennox-Gastaut syndrome. The responder rates, typically defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency, vary across these conditions.

Table 1: Responder Rates to Add-on Stiripentol Therapy in Pediatric Epilepsy



Epilepsy Population	Study Type	N	Responder Rate (≥50% Seizure Reduction)	Seizure- Free Rate	Citation
Dravet Syndrome	Retrospective	18	44.4%	20% (across all patients)	[1][2]
Prospective Observational	30	60%	Not Reported	[3]	
Retrospective Cohort	Not Specified	64% (at 48 months)	9% (initial)	[4][5]	
Randomized Controlled Trials (Pooled)	33	72%	38%		
Partial Epilepsy	Single-Blind, Placebo- Controlled	97 (analyzed)	57%	10%	
Open-Label	91	73%	Not Reported		
Non-Dravet Drug- Resistant Epilepsy	Retrospective	17	58.8%	20% (across all patients)	
Refractory Epilepsy (General)	Prospective Observational	132	50%	9.8%	
Retrospective Cohort	196	53% (initial)	9% (initial)		
Lennox- Gastaut Syndrome	Phase II Trial	15 (assessable)	60% (4 responders, 5 seizure-free)	33.3%	



Drug- Resistant Generalized Epilepsy (Non-LGS)	Retrospective Chart Review	20	75% (≥75% seizure reduction in 7 patients)	>90% seizure reduction in 11 patients
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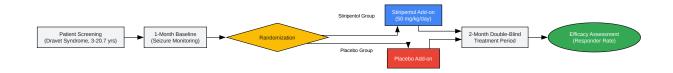
Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the responder rate data. Below are summaries of the experimental protocols for key studies.

STICLO Trials (Dravet Syndrome)

These were multicenter, randomized, double-blind, placebo-controlled trials with similar protocols.

- Patient Population: Children with Dravet syndrome (ages 3 to 20.7 years) whose seizures were not adequately controlled with clobazam and valproate.
- Study Design: Patients were randomized to receive either **Stiripentol** or a placebo as an add-on therapy for a 2-month double-blind period.
- Dosage: **Stiripentol** was administered at a target dose of 50 mg/kg/day.
- Primary Endpoint: The primary efficacy endpoint was the responder rate, defined as a ≥50% decrease in the frequency of generalized tonic-clonic or clonic seizures.



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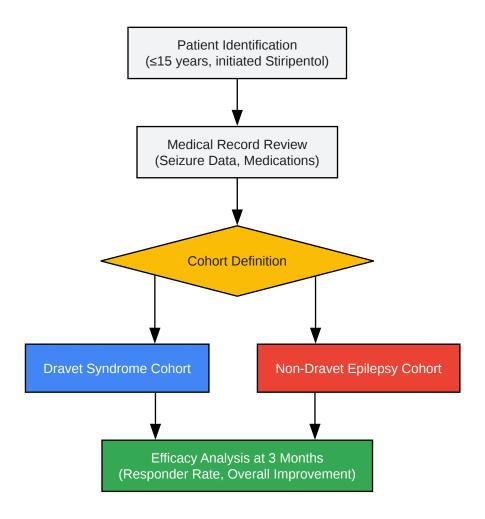
STICLO Trial Workflow Diagram

Retrospective Study in Non-Dravet and Dravet Syndrome

This was a single-center, retrospective, observational study.

- Patient Population: Patients aged ≤ 15 years with non-Dravet epilepsy or Dravet Syndrome who initiated Stiripentol treatment.
- Study Design: A retrospective review of medical records was conducted.
- Data Collection: Information on seizure types, frequency, concomitant medications, and response to **Stiripentol** was extracted from patient charts.
- Efficacy Assessment: Overall improvement in seizures (number, duration, and/or intensity)
 and the proportion of patients with a ≥50% reduction in seizure frequency were evaluated
 after three months of add-on Stiripentol.





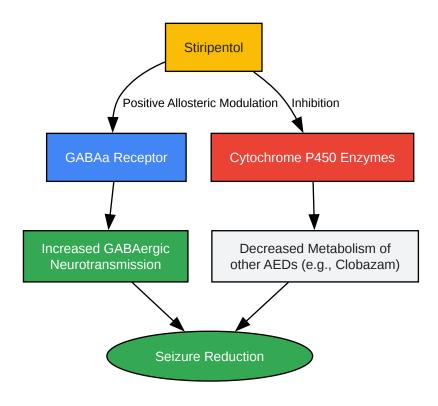
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Retrospective Study Workflow Diagram

Signaling Pathways and Mechanism of Action

Stiripentol's mechanism of action is believed to be multifactorial. It is known to enhance GABAergic neurotransmission through a direct positive allosteric modulation of the GABAA receptor. Additionally, it inhibits cytochrome P450 enzymes, which leads to increased plasma concentrations of certain co-administered antiepileptic drugs, notably clobazam and its active metabolite.





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Stiripentol's Mechanism of Action

Conclusion

The available data indicates that **Stiripentol** is a highly effective add-on therapy for seizure reduction in pediatric patients with Dravet syndrome. Promising responder rates are also observed in other refractory epilepsies, such as partial epilepsies and Lennox-Gastaut syndrome, although the evidence base is less extensive for these conditions. The efficacy of **Stiripentol** is likely attributable to its dual mechanism of action: direct enhancement of GABAergic inhibition and pharmacokinetic potentiation of concomitant antiepileptic drugs. Further large-scale, controlled trials are warranted to more definitively establish the efficacy of **Stiripentol** across a broader range of pediatric epilepsy syndromes.

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- To cite this document: BenchChem. [Comparison of responder rates to Stiripentol in different pediatric epilepsy populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7819444#comparison-of-responder-rates-to-stiripentol-in-different-pediatric-epilepsy-populations]

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